Cytisoside

描述

Overview of Flavonoids and C-Glycosylflavones

Flavonoids represent a diverse and abundant class of plant secondary metabolites, characterized by their fundamental C6-C3-C6 carbon skeleton chemfaces.comsmolecule.com. These compounds are integral to plant physiology, serving vital roles in UV protection, defense mechanisms against pathogens and herbivores, and intercellular signaling chemfaces.comsmolecule.com. Beyond their ecological significance, flavonoids are widely recognized for their broad spectrum of biological activities, which have attracted considerable interest in human health research. These activities include potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, among others chemfaces.comsmolecule.comcannakeys.comddtjournal.com.

A notable subclass within the flavonoid family is the C-glycosylflavones. These compounds are distinguished by a direct carbon-carbon bond linking a sugar moiety to the flavonoid aglycone, typically at the C6 or C8 position of the A-ring ddtjournal.comnih.govchemfaces.comresearchgate.net. This C-glycosidic linkage confers greater chemical stability compared to O-glycosides, where the sugar is attached via an oxygen atom, rendering C-glycosylflavones more resistant to enzymatic and chemical hydrolysis nih.govresearchgate.net. Vitexin (B1683572), an apigenin-8-C-glucoside, stands as a prominent and well-studied example of this subclass, recognized for its diverse pharmacological effects cannakeys.comnih.govclockss.orgnih.gov.

Contextualizing 4'-O-Methylvitexin within Flavonoid Research

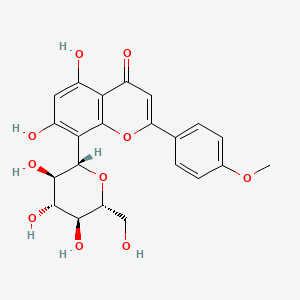

4'-O-Methylvitexin, also identified by the synonym Cytisoside, is a significant derivative within the C-glycosylflavone group researchgate.netnih.gov. Chemically, it is derived from vitexin, featuring a methylated hydroxyl group at the 4' position of the apigenin (B1666066) aglycone researchgate.netnih.gov. Its systematic IUPAC name is 5,7-dihydroxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one nih.gov. With a molecular formula of C22H22O10 and a molecular weight of approximately 446.4 g/mol, 4'-O-Methylvitexin exemplifies the commonality of methylation as a post-biosynthetic modification in flavonoid chemistry researchgate.netnih.gov. The existence of other methylated vitexin derivatives, such as 7,4'-Di-O-methylvitexin 2''-O-rhamnoside and 2''-O-α-rhamnosyl-4'-O-methylvitexin, highlights the extensive chemical diversity observed within this class of compounds ddtjournal.comsmolecule.commedchemexpress.comkoreascience.kr. 4'-O-Methylvitexin is recognized as a natural product utilized in life sciences research researchgate.net.

Historical Perspectives on 4'-O-Methylvitexin Research

The identification and structural elucidation of 4'-O-Methylvitexin, known as this compound, date back to the mid-1970s. Pioneering research by Chopin et al. in 1975 and subsequently by Clark M.N. and Bohm B.A. in 1979 characterized it as a methylated derivative of vitexin cannakeys.comnih.govubc.ca. This era saw a growing interest in isolating and determining the structures of flavonoids and their glycosides from various botanical sources. Subsequent research has continued to refine the understanding of these compounds, with studies in the 2000s and 2010s contributing to the revision of known structures and the discovery of novel derivatives, such as 2''-O-α-rhamnosyl-4'-O-methylvitexin ddtjournal.comkoreascience.kr. Historically, 4'-O-Methylvitexin (this compound) has been detected in diverse plant species, including Cannabis sativa cannakeys.comnih.govresearchgate.netoup.comhoneybee.org, Lagerstroemia indica ddtjournal.comclockss.orgnih.gov, and Celtis australis researchgate.netnih.govmdpi.com. Its early identification in Cannabis sativa alongside vitexin and related compounds in the mid-1970s was significant cannakeys.comnih.govoup.com. Furthermore, its isolation from Lagerstroemia indica leaves revealed notable antimicrobial activity ddtjournal.comclockss.orgnih.gov, and its presence in Campylospermum flavum has been reported under the synonym Trematin nih.gov.

Structure

3D Structure

属性

IUPAC Name |

5,7-dihydroxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-30-10-4-2-9(3-5-10)14-7-13(26)16-11(24)6-12(25)17(21(16)31-14)22-20(29)19(28)18(27)15(8-23)32-22/h2-7,15,18-20,22-25,27-29H,8H2,1H3/t15-,18-,19+,20-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCCDGCXRFALSQ-PGPONNFDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318466 | |

| Record name | Cytisoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2326-34-3 | |

| Record name | Cytisoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2326-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytisoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties and Structure

Molecular Structure and Nomenclature

4'-O-Methylvitexin is classified as a C-glycosylflavone, derived from the flavone (B191248) aglycone apigenin (B1666066). Its systematic IUPAC name is 5,7-dihydroxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one nih.gov. The core structure comprises the apigenin aglycone, featuring hydroxyl groups at the 5 and 7 positions of the A-ring and a methoxy (B1213986) group at the 4' position of the B-ring. A β-D-glucopyranosyl sugar moiety is attached via a carbon-carbon bond to the C8 position of the apigenin backbone nih.gov. This C-glycosidic linkage is a key characteristic distinguishing it from O-glycosides. The presence of the methoxy group at the 4'-position differentiates it from vitexin (B1683572), which possesses a hydroxyl group at this site researchgate.netnih.gov.

Fortunella japonica Swingle

Physicochemical Properties

As a flavonoid glycoside, 4'-O-Methylvitexin exhibits physicochemical properties characteristic of this class. It generally demonstrates solubility in polar solvents, attributed to its multiple hydroxyl and ether groups, as well as the sugar moiety cymitquimica.com. The compound has a molecular formula of C22H22O10 and a molecular weight of approximately 446.4 g/mol researchgate.netnih.gov. Like many natural products, its stability and reactivity can be influenced by environmental factors such as pH and temperature cymitquimica.com. Detailed physicochemical data, including melting point, solubility profiles in various solvents, and spectral characteristics (NMR, MS, UV), are crucial for its accurate identification and characterization in research ddtjournal.comresearchgate.netnih.govnih.govcymitquimica.com.

Extraction and Purification Methodologies for 4 O Methylvitexin

Conventional Extraction Techniques Applied to Flavonoids

Conventional methods, while often requiring larger solvent volumes and longer extraction times, have been foundational in the isolation of flavonoids like 4'-O-Methylvitexin. phytojournal.com

The choice of solvent is a crucial parameter in the extraction of 4'-O-Methylvitexin, as it directly influences the yield and purity of the final extract. Solvents with varying polarities, such as methanol (B129727), water, hexane, ethyl acetate (B1210297), and n-butanol, are frequently utilized.

Research on the extraction of vitexin (B1683572), a closely related compound, from Prosopis farcta highlights the impact of different solvent systems. A study comparing six different extraction methods found that a 40% methanol-water mixture containing 0.5% acetic acid yielded the highest amount of vitexin (0.554 mg/g dry weight). scirp.orgscirp.org In contrast, acetonitrile (B52724)/water mixtures showed the lowest extraction efficiency. scirp.org The use of polar solvents like ethanol (B145695) and methanol is common for extracting a range of polar and nonpolar compounds, including phenolic compounds and flavonoids. mdpi.com Water, being a safe and environmentally friendly polar solvent, is also used, although its extraction efficiency can sometimes be lower. mdpi.com

In a typical procedure for isolating flavonoids, a crude extract obtained with a primary solvent like methanol is often suspended in water and then partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. ajol.info This fractionation allows for the separation of compounds based on their solubility characteristics. For instance, the fruit peels of Fortunella japonica were extracted with methanol, and the resulting extract was then partitioned between ethyl acetate and water, followed by further separation of the aqueous layer with n-butanol. koreascience.kr

**Table 1: Comparison of Solvent Systems for Vitexin Extraction from *Prosopis farcta***

| Extraction Method | Solvent System | Vitexin Yield (mg/g DW) |

|---|---|---|

| Method 1 | 85% Ethanol | Data not specified |

| Method 2 | 70% Methanol | Data not specified |

| Method 3 | 40% Acidic Methanol (0.5% acetic acid) | 0.554 |

| Method 4 | 94% Ethanol | Data not specified |

| Method 5 | 100% Methanol | Data not specified |

| Method 6 | 53% Acetonitrile | 0.313 |

Data sourced from Zafari & Sharifi, 2020. scirp.orgscirp.org

Soxhlet extraction is a classic and efficient method for the continuous extraction of compounds from solid materials. herbmedpharmacol.comwikipedia.org This technique is particularly useful when the target compound has limited solubility in a solvent, as it allows for the repeated cycling of a small amount of fresh, warm solvent over the sample. wikipedia.org The process involves placing the solid sample, often mixed with a drying agent like anhydrous sodium sulfate (B86663), into a thimble within the Soxhlet apparatus. epa.gov The solvent in a distillation flask is heated to reflux; the vapor travels to a condenser and drips back onto the sample, gradually filling the thimble. wikipedia.org Once the thimble is full, the solvent containing the extracted compounds is siphoned back into the flask, and the cycle repeats. wikipedia.org This method is advantageous for its efficiency and the fact that it can operate unattended for extended periods. wikipedia.orgdrawellanalytical.com However, it can be labor-intensive and consume large quantities of solvent. lcms.cz

Solvent-Based Extraction Approaches (e.g., Methanol, Water, Hexane, Ethyl Acetate, N-Butanol)

Advanced and Sustainable Extraction Methodologies

In recent years, there has been a significant shift towards "green" extraction technologies that are more environmentally friendly, faster, and often provide higher yields than conventional methods. frontiersin.orgresearchgate.net These advanced techniques include supercritical fluid extraction, ultrasound-assisted extraction, and microwave-assisted extraction. frontiersin.org

Supercritical fluid extraction (SFE) is a green technology that utilizes supercritical fluids, most commonly carbon dioxide (SC-CO2), as the extraction solvent. chemmethod.comajgreenchem.com A supercritical fluid exhibits properties of both a liquid and a gas, allowing for high solvating power and efficient penetration into the sample matrix. ajgreenchem.comscielo.br Key advantages of SFE include the use of a non-toxic, non-flammable, and inexpensive solvent (CO2), and the ease of solvent removal from the extract. ajgreenchem.commdpi.com The selectivity of SFE can be finely tuned by adjusting parameters such as pressure and temperature. scielo.brmdpi.com Increasing the pressure generally increases the fluid density and the solubility of the target compounds. mdpi.com For the extraction of more polar compounds like flavonoids, a polar co-solvent or modifier, such as ethanol or methanol, is often added to the SC-CO2 to enhance its solvating power. mdpi.commjcce.org.mk SFE has been successfully applied to extract a wide range of bioactive compounds, including flavonoids, from various plant materials. mjcce.org.mk

Ultrasound-assisted extraction (UAE) employs ultrasonic waves (typically 20-100 kHz) to create acoustic cavitation in the solvent. researchgate.net The formation and collapse of cavitation bubbles near the plant cell walls generate micro-jets and shock waves, leading to cell disruption and enhanced mass transfer of intracellular components into the solvent. researchgate.netmdpi.com This results in significantly reduced extraction times and temperatures, making it suitable for thermolabile compounds. researchgate.netcore.ac.uk UAE is considered a simple, cost-effective, and efficient extraction method. mdpi.com The efficiency of UAE can be influenced by several factors, including solvent choice, temperature, and ultrasound power and duration. nih.govnih.gov Studies have shown that UAE can lead to higher extraction yields of flavonoids compared to conventional methods like maceration. mdpi.comscientificelectronicarchives.org For instance, an optimized UAE protocol was developed for the extraction of flavonoids from walnut septum membranes, demonstrating good precision and high accuracy. nih.gov

Table 2: Comparison of UAE and Conventional Extraction (CE) for Applewood Polyphenols

| Extraction Technique | Temperature (°C) | Polyphenol Yield (mg/g) |

|---|---|---|

| UAE | 25 ± 1 | Significantly higher |

| CE | 60 ± 3 | Lower |

Data based on a study by Vente et al., where 30% (v/v) ethanol was used as the solvent. mdpi.com

Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and plant sample, leading to a rapid increase in temperature and internal pressure within the plant cells. mdpi.comresearchgate.net This pressure causes the cell walls to rupture, releasing the target compounds into the solvent. researchgate.net MAE offers several advantages, including shorter extraction times, reduced solvent consumption, and higher extraction yields compared to conventional methods. mdpi.cominternational-agrophysics.orgmdpi.com The efficiency of MAE is influenced by parameters such as microwave power, extraction time, solvent type, and the solid-to-solvent ratio. researchgate.netinternational-agrophysics.org For example, an optimized MAE method for flavonoids from young barley leaves using water as a solvent resulted in a significantly higher yield (80.78%) in a much shorter time (11.12 minutes) compared to conventional extraction (75.31% in 2 hours). international-agrophysics.org Similarly, MAE was found to be more efficient than heat reflux extraction and maceration for extracting a specific flavonoid from Syzygium nervosum fruits. mdpi.com

Table 3: Comparison of MAE and Conventional Extraction for Flavonoids from Young Barley Leaves

| Extraction Method | Extraction Time | Flavonoid Yield (%) |

|---|---|---|

| MAE | 11.12 min | 80.78 ± 0.52 |

| Conventional Extraction | 2 hours | 75.31 ± 0.73 |

Data sourced from Gao et al. international-agrophysics.org

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique for extracting compounds from solid matrices. agroparistech.frcsic.es This method utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency. agroparistech.frraykolgroup.com The high pressure maintains the solvent in a liquid state above its normal boiling point, which increases solvent penetration into the matrix and enhances the solubility and diffusion rate of the target analytes. raykolgroup.com

The PLE process involves several key steps:

The extraction cell is loaded with the solid sample.

The cell is heated to the designated temperature, and the solvent is pumped in to reach the set pressure. agroparistech.fr

A static extraction period allows the solvent to interact with the sample. raykolgroup.com

Finally, the extract is transferred to a collection vial, and the system is purged with nitrogen gas to recover the remaining solvent and extracted compounds. agroparistech.fr

PLE offers significant advantages over traditional extraction methods, including reduced extraction times, lower solvent consumption, and the ability to perform multiple extractions simultaneously. csic.esraykolgroup.com It is considered a greener extraction technique due to its efficiency and reduced use of organic solvents. csic.es This method is particularly beneficial for extracting organic compounds that are strongly bound to complex solid matrices. csic.esraykolgroup.com

Enzyme-Assisted Extraction (EAE)

Enzyme-Assisted Extraction (EAE) is a technique that employs hydrolytic enzymes to break down the cell walls of plant materials, facilitating the release of intracellular compounds. researchgate.netmdpi.com This method is regarded as an environmentally friendly and efficient alternative to conventional extraction processes. researchgate.netscielo.br

The principle of EAE involves the enzymatic degradation of major cell wall components like cellulose, hemicellulose, and pectin. scielo.brifremer.fr This disruption of the cell wall structure enhances the permeability and allows for easier diffusion of the solvent into the plant material, leading to a higher yield of extracted metabolites. researchgate.netmdpi.com

Key parameters that influence the effectiveness of EAE include:

Enzyme type and concentration

Temperature

pH

Extraction time

Substrate to liquid ratio

Particle size of the plant material mdpi.commdpi.com

Commonly used enzymes in this process include cellulases, pectinases, and hemicellulases. mdpi.com Studies have shown that a combination of enzymes can be more effective. For instance, a mix of cellulase (B1617823) and pectinase (B1165727) was found to be optimal for extracting flavonoids from Acanthopanax senticosus. mdpi.com EAE has been successfully applied to extract a variety of bioactive compounds, including polyphenols, from different plant sources. mdpi.comscielo.br

Table 1: Comparison of Extraction Parameters in EAE

| Parameter | Optimized Condition (A. senticosus) | General Considerations |

| Enzyme Ratio | Cellulase:Pectinase (3:2) mdpi.com | Varies based on plant material and target compound. mdpi.com |

| Enzyme Amount | 6960 U g⁻¹ mdpi.com | Must be optimized for each specific application. mdpi.com |

| Time | 59.80 min mdpi.com | Dependent on enzyme activity and substrate. mdpi.com |

| Temperature | 53.70 °C mdpi.com | Mild temperatures are often used to preserve compound integrity. scielo.br |

| pH | 6.05 mdpi.com | Crucial for optimal enzyme activity. mdpi.com |

Chromatographic and Other Purification Strategies

Following extraction, various chromatographic techniques are employed to isolate and purify 4'-O-Methylvitexin from the crude extract.

Preparative Chromatographic Techniques

Column chromatography is a fundamental and widely used purification technique for separating components of a mixture. column-chromatography.comchemistryviews.org The separation is based on the differential affinities of the compounds for the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or solvent mixture). column-chromatography.comchemistryviews.org Polar compounds tend to adsorb more strongly to the polar stationary phase and thus elute more slowly than non-polar compounds. chemistryviews.org

In the context of purifying flavonoids like 4'-O-Methylvitexin, a crude extract is often first subjected to column chromatography to yield several fractions. researchgate.net For example, an ethyl acetate extract of Desmodium styracifolium was fractionated using a silica gel column. researchgate.net The choice of solvent system (mobile phase) is critical for achieving good separation and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). chemistryviews.org

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used for separating mixtures and assessing the purity of compounds. nih.govumass.edu It operates on the same principle as column chromatography, involving a stationary phase (a thin layer of adsorbent like silica gel on a plate) and a mobile phase (a developing solvent). nih.govwikipedia.org

A small spot of the sample is applied to the plate, which is then placed in a chamber with the mobile phase. umass.edu As the solvent moves up the plate by capillary action, it separates the components of the sample based on their polarity. umass.edukhanacademy.org TLC is frequently used to monitor the progress of a reaction or to determine the optimal solvent system for a column chromatography separation. umass.eduwikipedia.org For instance, different solvent systems can be tested on TLC plates to find the one that provides the best separation of the target compound from impurities before scaling up to a preparative column. chemistryviews.org

High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that does not use a solid support matrix, thereby avoiding irreversible adsorption of the sample. tautobiotech.comwikipedia.org This technique is particularly effective for separating polar compounds. tautobiotech.com HSCCC utilizes a two-phase solvent system where a liquid stationary phase is held in place by a strong centrifugal force, while a liquid mobile phase is pumped through it. wikipedia.org

HSCCC has been successfully employed for the separation and purification of various compounds from medicinal herbs. biocrick.com For example, an off-line two-dimensional HSCCC method was used to separate the main compounds from an ethyl acetate extract of Desmodium styracifolium. researchgate.netnih.gov In one study, a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water was optimized to separate various compounds. nih.gov In another, a recycling complexation HSCCC method using copper sulfate in the lower phase of a butanol/water system was developed to separate C-glycosylflavones from Desmodium styracifolium. chemfaces.com The purity of the isolated compounds is often determined by High-Performance Liquid Chromatography (HPLC). biocrick.com

Table 2: HSCCC Separation Parameters for Flavonoids from Desmodium styracifolium

| Parameter | 2D HSCCC Method nih.gov | Recycling Complexation HSCCC chemfaces.com |

| Solvent System | n-hexane/ethyl acetate/methanol/water (1:2:1:2 v/v/v/v) | n-butanol/water (1:1, v/v) with 0.10 mol/L copper sulfate |

| Flow Rate | 2.0 mL/min | Not specified |

| Rotation Speed | 900 rpm | Not specified |

| Mode | Off-line 2D | Recycling complexation |

| Target Compounds | Vanillic acid, β-sitosterol, formononetin, aromadendrin | Vicenin 2, carlinoside, vicenin 1, schaftoside, vicenin 3 |

Preparative High Performance Liquid Chromatography (pHPLC)

Preparative High-Performance Liquid Chromatography (pHPLC) is a cornerstone technique for the high-resolution purification of individual compounds from complex mixtures, making it highly suitable for isolating 4'-O-Methylvitexin. nih.govspringernature.comshimadzu.com This method is essentially a scaled-up version of analytical HPLC, designed to handle larger sample loads (from milligrams to grams) to yield sufficient quantities of a pure substance for further research or application. shimadzu.commetwarebio.com The principle relies on the differential partitioning of components between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column under high pressure.

For the purification of flavonoid glycosides like 4'-O-Methylvitexin, reversed-phase (RP) chromatography is the most widely used mode. nih.govspringernature.com In RP-pHPLC, a nonpolar stationary phase, typically silica chemically modified with C18 (octadecyl) alkyl chains, is employed. nih.govrsc.orgmdpi.com The mobile phase is a more polar mixture, commonly consisting of water and an organic solvent such as acetonitrile or methanol. rsc.orgmdpi.commdpi.com To improve peak shape and resolution, acidic modifiers like formic acid or acetic acid are often added to the mobile phase. mdpi.comsemanticscholar.org

The separation process involves injecting a concentrated solution of the crude extract onto the preparative column. As the mobile phase flows through, compounds with higher polarity elute faster, while less polar compounds, which interact more strongly with the C18 stationary phase, are retained longer. By using a gradient elution, where the concentration of the organic solvent is gradually increased over time, compounds are eluted sequentially based on their hydrophobicity, allowing for the collection of highly purified fractions of the target molecule. mdpi.comsemanticscholar.org The process is monitored by a detector (e.g., UV-Vis), and fractions corresponding to the 4'-O-Methylvitexin peak are collected for subsequent solvent removal. lcms.cznih.gov

| Parameter | Description | Typical Value/Condition for Flavonoid Glycosides | Reference |

|---|---|---|---|

| Stationary Phase | The solid adsorbent material packed in the column. | Reversed-Phase C18 (ODS), 5-10 µm particle size | nih.govmdpi.com |

| Column Dimensions | The internal diameter (i.d.) and length of the column, which determine loading capacity. | 250 mm × 10-50 mm i.d. | metwarebio.com |

| Mobile Phase | The solvent that moves the sample through the column. | Gradient of Acetonitrile or Methanol in Water | rsc.orgmdpi.com |

| Mobile Phase Modifier | An additive to improve separation efficiency and peak shape. | 0.1-0.3% Acetic Acid or Formic Acid | mdpi.comsemanticscholar.org |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 5-50 mL/min (depending on column diameter) | metwarebio.comnih.gov |

| Detection | The method used to monitor the column effluent for the target compound. | UV-Vis at specific wavelengths (e.g., 254, 330, 350 nm) | nih.govmdpi.com |

Membrane-Based Purification Approaches

Membrane-based filtration is an energy-efficient and non-destructive technology used for the separation, concentration, and purification of compounds from liquid streams. nepjol.info This technology utilizes semi-permeable membranes that act as selective barriers, allowing certain molecules to pass through while retaining others based on size, charge, or affinity. nepjol.info For flavonoid purification, ultrafiltration (UF) and nanofiltration (NF) are particularly relevant.

Ultrafiltration (UF) operates at lower pressures and uses membranes with a molecular weight cut-off (MWCO) typically ranging from 1 to 100 kDa. oeno-one.eu In the context of purifying 4'-O-Methylvitexin (molecular weight: 446.4 g/mol ) from a crude plant extract, UF can be employed as a preliminary purification step. It effectively separates large molecules like proteins, polysaccharides, and cell debris from smaller molecules like flavonoid glycosides, which pass through the membrane into the permeate. oeno-one.eunih.gov This clarifies the extract and reduces the burden on subsequent high-resolution purification steps.

Nanofiltration (NF) is a pressure-driven process that uses membranes with a smaller pore size, typically with an MWCO between 150 and 1000 Da. oeno-one.eumdpi.com This makes it ideal for concentrating flavonoids and separating them from even smaller molecules like monosaccharides, organic acids, and salts. oeno-one.eusrce.hr When a crude extract is processed through an NF system, the larger flavonoid molecules, including 4'-O-Methylvitexin, are retained by the membrane (in the retentate), while water, solvents, and smaller impurities pass through as permeate. srce.hrmdpi.com This not only purifies the flavonoid fraction but also concentrates it, reducing solvent volume. Studies have shown high rejection rates (over 90%) for flavonoids using NF membranes, demonstrating its effectiveness. srce.hrmdpi.com A patent has also described the use of a 0.22 μm filter, a microfiltration step, in the purification process of vitexin, which serves to remove particulates before further processing. google.com

The choice of membrane material (e.g., polyethersulfone (PES), polyacrylonitrile (B21495) (PAN)) and its MWCO are critical parameters that must be optimized for efficient separation. mdpi.commdpi.com

| Technique | Principle | Application for 4'-O-Methylvitexin Purification | Membrane Characteristics | Reference |

|---|---|---|---|---|

| Ultrafiltration (UF) | Separates macromolecules based on size exclusion. | Pre-purification: Removes proteins and polysaccharides from the extract. | MWCO: 1-100 kDa; Materials: PES, PAN | oeno-one.eumdpi.commdpi.com |

| Nanofiltration (NF) | Separates small molecules and ions from solvents. | Concentration & Purification: Retains flavonoids while allowing sugars and salts to pass through. | MWCO: 150-1000 Da; Materials: Polyamide (PA), PES | oeno-one.eumdpi.comsrce.hr |

Adsorption-Desorption Procedures

Adsorption-desorption procedures using macroporous adsorption resins (MARs) are widely and effectively used for the enrichment and purification of flavonoids from large volumes of crude plant extracts. nih.govcip.com.cn This technique is valued for its simplicity, cost-effectiveness, and scalability. nih.gov The process involves two main steps: adsorption, where the crude extract is passed through a column packed with resin and the target compounds bind to the resin surface, and desorption, where a suitable solvent is used to wash the bound compounds off the resin. mdpi.com

The selection of the appropriate resin is crucial for efficient purification. Resins are characterized by properties such as polarity, surface area, and average pore diameter. mdpi.com For flavonoids like 4'-O-Methylvitexin, which are moderately polar, weakly polar or non-polar resins with large surface areas (e.g., styrene-divinylbenzene copolymers) are often preferred. nih.govnih.gov Resins such as D101, XAD7HP, and AB-8 have demonstrated high adsorption and desorption capacities for vitexin and other flavonoids. mdpi.compsecommunity.org

The process is influenced by several parameters that must be optimized. nih.gov The pH of the sample solution affects the surface charge of the flavonoid molecules and the resin; a neutral or slightly acidic pH (pH 5-7) is often optimal for flavonoid adsorption. mdpi.comcabidigitallibrary.org The adsorption process is allowed to reach equilibrium, which can take several hours. mdpi.compsecommunity.org In the desorption step, an eluent, typically an ethanol-water mixture, is used to recover the flavonoids. The concentration of ethanol is a key factor; a gradient or step-wise increase in ethanol concentration can selectively elute different compounds. For many flavonoids, an ethanol concentration of 60-80% provides the highest desorption ratio. mdpi.commdpi.compeerj.com This method can achieve a significant increase in the purity of total flavonoids, often by 3- to 7-fold in a single step. mdpi.comnih.govpeerj.com

| Resin | Polarity | Surface Area (m²/g) | Average Pore Diameter (Å) | Reference |

|---|---|---|---|---|

| D101 | Non-polar | 450-500 | 90-100 | nih.gov |

| XAD7HP | Weakly Polar | ~380 | 300-400 | mdpi.com |

| AB-8 | Weakly Polar | 480-520 | 130 | rsc.org |

| XAD4 | Non-polar | ~750 | ~100 | mdpi.com |

| Parameter | Optimal Condition | Rationale | Reference |

|---|---|---|---|

| Sample pH | 5.0 - 7.0 | Maximizes adsorption capacity by influencing flavonoid and resin surface properties. | mdpi.comcabidigitallibrary.org |

| Adsorption Temperature | 25 - 30 °C | Adsorption of flavonoids is often an exothermic process. | mdpi.commdpi.com |

| Adsorption Time | ~24 hours (for static) | Time required to reach adsorption equilibrium. | mdpi.compsecommunity.org |

| Desorption Solvent | 60% - 80% Ethanol in Water | Effectively overcomes the binding forces between flavonoids and the resin. | mdpi.commdpi.compeerj.com |

| Flow Rate (Dynamic) | 1 - 3 BV/h | Ensures sufficient contact time for both adsorption and desorption without excessive processing time. |

Advanced Analytical Methodologies for 4 O Methylvitexin Characterization and Quantification

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Spectral Fingerprinting

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the qualitative and quantitative analysis of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum libretexts.org. This method involves measuring the absorbance of light at different wavelengths as it passes through a sample. For flavonoids, UV-Vis spectra typically exhibit characteristic absorption bands, often referred to as primary and secondary bands, which are influenced by the compound's conjugated system and substituents up.ac.zaresearchgate.net. These spectral profiles can serve as a "fingerprint" for identification and purity assessment libretexts.org. While specific UV-Vis absorption maxima (λmax) for 4'-O-Methylvitexin were not detailed in the provided literature, this technique is routinely applied to similar flavonoid glycosides for initial identification and quantification in extracts researchgate.netresearchgate.net. The principle relies on the Beer-Lambert Law, where absorbance is directly proportional to concentration libretexts.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complete structure of organic molecules, providing detailed information about the arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule researchgate.netnih.gov. Each distinct proton environment in 4'-O-Methylvitexin would resonate at a specific chemical shift (δ) value, influenced by its electronic environment. The multiplicity of signals (singlet, doublet, triplet, etc.) and coupling constants (J values) reveal the neighboring protons, allowing for the mapping of the molecular structure. For flavonoid glycosides like vitexin (B1683572), ¹H-NMR spectra typically show signals corresponding to aromatic protons, methoxy (B1213986) groups, and protons on the sugar moieties researchgate.netresearchgate.netchemicalbook.com. The presence and position of a methyl group at the 4'-O position would manifest as a distinct signal in the ¹H-NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass Spectrometry (MS) is essential for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns nih.govmsu.edunih.gov. Techniques such as Electrospray Ionization (ESI) coupled with mass analyzers (e.g., quadrupole, time-of-flight) are commonly used for flavonoid analysis nih.govnih.gov. In ESI-MS, molecules are ionized, typically forming protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions, which allow for the determination of the accurate molecular mass nih.govnih.govnih.gov. Fragmentation, induced by techniques like Collision-Induced Dissociation (CID), breaks the molecule into characteristic fragment ions, providing clues about its structure nih.govmsu.edunih.gov. For vitexin, fragment ions corresponding to the loss of sugar moieties and the aglycone ion have been reported nih.govresearchgate.net. While specific mass spectrometry data for 4'-O-Methylvitexin was not detailed in the provided search results, this technique is vital for confirming its molecular formula and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Determination

Proton NMR (1H-NMR) Analysis

Coupled Chromatographic-Mass Spectrometric Techniques for High-Resolution Analysis

Coupled chromatographic-mass spectrometric techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer superior capabilities for the separation, identification, and quantification of complex mixtures, including those containing flavonoids researchgate.netnih.govnih.govresearchgate.net. These hyphenated techniques combine the separation power of chromatography with the sensitive detection and structural information provided by mass spectrometry.

LC-MS/MS methods, often employing Ultra-Performance Liquid Chromatography (UPLC) with ESI and tandem mass spectrometry, are particularly valuable for achieving high-resolution analysis researchgate.netnih.govnih.govresearchgate.net. These methods allow for the simultaneous determination of multiple analytes, such as various vitexin derivatives, in biological or plant matrices researchgate.netnih.govnih.govresearchgate.net. Typical chromatographic separations utilize reversed-phase C18 columns with mobile phases comprising mixtures of organic solvents (like acetonitrile (B52724) or methanol) and aqueous buffers (often containing formic acid) researchgate.netnih.gov. Detection in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for targeted quantification researchgate.netnih.govresearchgate.net. The development of such methods is crucial for understanding the distribution and concentration of 4'-O-Methylvitexin in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely employed for the profiling of non-volatile compounds in plant extracts. It combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. LC-MS allows for the determination of molecular weights and, through fragmentation patterns, can aid in the structural elucidation of compounds. Studies have utilized LC-MS to profile various plant species, identifying flavonoids like 2″-O-α-rhamnosyl-4′-O-methylvitexin in Piper aduncum researchgate.net. Related compounds, such as vitexin, have been characterized by LC-MS with specific retention times and mass-to-charge ratios (m/z) reported researchgate.net. The general application of LC-MS/MS for flavonoid analysis often involves validation parameters like linearity (correlation coefficient > 0.99), precision (RSD < 2.3%), and accuracy (recovery 95–105%) nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) significantly enhances the specificity and sensitivity of LC-MS, making it ideal for the simultaneous determination and quantification of multiple compounds, including flavonoids. This technique typically employs Multiple Reaction Monitoring (MRM) to detect specific precursor-product ion transitions, leading to highly selective and sensitive quantification researchgate.netnih.govnih.gov.

LC-MS/MS methods have been developed and validated for the quantification of various flavonoids in plant extracts and biological matrices. For instance, a validated LC-MS/MS method for the determination of vitexin and related compounds in hawthorn leaves demonstrated excellent linearity, with correlation coefficients typically above 0.99, and acceptable precision (RSD < 15%) and accuracy (relative error < 10%) nih.gov. Similarly, studies analyzing phenolic compounds using LC-MS/MS have reported good linearity (r² > 0.990), low limits of detection (LOD) and quantification (LOQ) (often < 0.1 μg/mL), and high precision (intra-day < 2.4%, inter-day < 1.8%) nih.gov. For vitexin quantification in Passiflora foetida leaf extract, a validated HPLC method (a precursor to LC-MS/MS in terms of chromatographic separation) showed linearity in the range of 0.05-0.75 mg/mL, along with good recovery and precision chula.ac.th.

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) offers advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC-MS/MS nih.gov. This technique is widely applied for the characterization and quantification of flavonoids in complex plant samples.

UPLC-ESI-MS/MS has been instrumental in profiling compounds in species like Piper aduncum . It is also extensively used for the simultaneous determination of multiple flavonoids, such as those found in hawthorn leaves, where methods have been validated for linearity, precision, and accuracy nih.govnih.gov. For example, a UPLC-ESI-MS/MS method for analyzing flavonoids in Amaranthus species demonstrated linearity (r² > 0.990), low LOD/LOQ (< 0.1 μg/mL), and high precision (intra-day < 2.4%, inter-day < 1.8%) nih.gov. The technique has also been employed for metabolite profiling in Bauhinia species, identifying numerous compounds ekb.eg.

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF/MS)

UPLC coupled with Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS) provides high-resolution mass measurements, enabling more accurate mass determination and enhanced compound identification, including the characterization of novel compounds. This technique is particularly valuable for comprehensive phytochemical analysis and structural elucidation.

Studies have utilized UPLC-ESI-Q-TOF/MS for the detailed profiling of non-volatile compounds in plant extracts, such as in Piper aduncum subspecies, where it facilitated the identification and tentative assignment of flavonoids like 2″-O-α-rhamnosyl-4′-O-methylvitexin by matching m/z and fragmentation patterns researchgate.net. This high-resolution mass spectrometry approach is crucial for identifying compounds with high confidence and for discovering previously uncharacterized phytochemicals nih.gov.

Other Chromatographic and Electrophoretic Methods for Separation and Detection

While mass spectrometry-based techniques are dominant, other chromatographic and electrophoretic methods also contribute to the analysis of natural products.

Gas Chromatography (GC)

Gas Chromatography (GC) is primarily used for the analysis of volatile and semi-volatile compounds. For less volatile or thermally labile compounds like flavonoids, derivatization is often required to increase their volatility and thermal stability for GC analysis. GC-MS has been employed to analyze derivatized flavonoids, such as the TMS derivatives of vitexin-4''-o-glucoside hmdb.ca, and to screen for volatile compounds in plant extracts nih.govmdpi.com and other matrices researchgate.net. GC can also be used to analyze acetate (B1210297) derivatives of flavonoids tandfonline.com.

Electrophoretic Techniques

Electrophoretic techniques, such as Gel Electrophoresis (including PAGE and agarose (B213101) gel electrophoresis) and Capillary Electrophoresis (CE), are widely used for the separation of biomolecules like DNA, RNA, and proteins based on their charge, size, and shape thermofisher.comadarshcollege.inbyjus.comwikilectures.eu. While these methods are fundamental in molecular biology and biochemistry, their direct application to small molecules like 4'-O-Methylvitexin is less common, unless specific derivatization or complexation strategies are employed. Capillary electrophoresis (CE) has been noted as a separation technique for flavonoids nih.gov, offering an alternative to liquid chromatography for certain applications.

Compound List

The following compounds are mentioned in the context of the analytical methodologies discussed:

Electrochemical Detection Methods

Extensive searches were conducted to identify research findings and data tables pertaining to the electrochemical detection and quantification of the chemical compound 4'-O-Methylvitexin. However, the available scientific literature did not yield specific studies or detailed research findings that directly address the application of electrochemical detection methods, such as voltammetry, amperometry, or potentiometry, for the characterization or quantification of 4'-O-Methylvitexin.

While electrochemical techniques are generally recognized as powerful tools for the analysis of plant flavonoids due to their redox activity semanticscholar.orgsolubilityofthings.comwikipedia.orgresearchgate.netbrown.edu, and some related compounds like vitexin glycosides are analyzed using methods like LC-MS/MS researchgate.net, specific electrochemical methodologies applied to 4'-O-Methylvitexin were not identified in the queried sources. Consequently, it is not possible to provide data tables or detailed research findings for this specific compound within the scope of electrochemical detection methods based on the current search.

Conclusion and Future Perspectives

4'-O-Methylvitexin, also known as Cytisoside, is a C-glycosylflavone derivative of vitexin (B1683572) that has been identified in several plant species, including Cannabis sativa, Lagerstroemia indica, and Celtis australis. Its chemical structure, characterized by a 4'-O-methyl group on the apigenin (B1666066) backbone and a C8-linked glucose moiety, contributes to its stability and biological properties. The most well-documented biological activity of this compound is its potent broad-spectrum antimicrobial effect against various bacteria and fungi, as demonstrated in studies involving Lagerstroemia indica ddtjournal.comnih.gov. While its antioxidant and other potential activities are suggested by its flavonoid nature and structural similarity to vitexin, further dedicated research is required to fully elucidate these aspects.

Future research on 4'-O-Methylvitexin could focus on a more comprehensive exploration of its biological activities, including detailed in vitro and in vivo studies to quantify its antioxidant, anti-inflammatory, and other potential therapeutic effects. Establishing comprehensive quantitative occurrence data in its natural sources would also be valuable for understanding its distribution and potential for extraction. Furthermore, detailed investigations into its pharmacokinetic properties and potential synergistic effects with other compounds could pave the way for its application in pharmaceutical or nutraceutical development.

Compound List:

Disclaimer: This article is intended for informational purposes only and does not constitute medical advice. Always consult with a qualified healthcare professional for any health concerns or before making any decisions related to your health or treatment.

Molecular and Cellular Mechanisms of Action of 4 O Methylvitexin

Elucidation of Molecular Targets

Identifying the direct molecular interactors of a compound is crucial to understanding its mechanism of action. Computational and analytical techniques are employed to predict and validate these targets.

Protein-protein interaction (PPI) networks offer a systems-level view of the cellular functions affected by a compound. ebi.ac.uk These networks map the complex relationships and physical contacts between proteins, allowing for the identification of key nodes and pathways that a bioactive molecule might influence. ebi.ac.uknumberanalytics.com By analyzing the topological properties of the network, researchers can infer the function of uncharacterized proteins or understand how a compound might disrupt cellular processes. numberanalytics.com For a compound like 4'-O-Methylvitexin, a PPI network can be constructed around its predicted high-affinity targets. This analysis helps to visualize the broader biological consequences of its binding activity, predicting its impact on interconnected signaling cascades and cellular machinery. nih.govplos.org Knowledge of these interactions can be used to assign putative roles to the compound, add detail to signaling pathways, and characterize relationships between proteins in multi-molecular complexes. ebi.ac.uk

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a target protein. mdpi.comnih.gov This technique models the interaction at an atomic level, providing insights into the binding mode and the stability of the ligand-protein complex. ufms.brmdpi.com Studies on related flavonoids have demonstrated their ability to fit into the binding pockets of key enzymes and receptors. For instance, docking studies with vitexin (B1683572) and its parent aglycone, apigenin (B1666066), have shown favorable binding energies with various therapeutic targets. It is hypothesized that 4'-O-Methylvitexin would form stable complexes with many of the same targets, stabilized by hydrogen bonds and hydrophobic interactions with specific amino acid residues in the protein's active site. medsci.org This predictive analysis is a critical step in identifying high-probability targets for further experimental validation.

Table 1: Predicted Molecular Docking Interactions of Related Flavonoids with Key Protein Targets

| Target Protein | Ligand Class | Predicted Binding Affinity (kcal/mol) | Potential Interacting Residues |

|---|---|---|---|

| AKT1 (Protein Kinase B) | Apigenin-C-glycosides | -8.5 to -10.0 | Lys-179, Glu-228, Asp-292 |

| MAPK3 (ERK1) | Flavone (B191248) Glycosides | -7.9 to -9.5 | Lys-54, Asp-111, Gln-105 |

| PIK3CA (PI3-Kinase) | Flavonoids | -8.0 to -9.8 | Val-851, Ser-773, Lys-802 |

| EGFR (Epidermal Growth Factor Receptor) | Apigenin Derivatives | -8.2 to -10.1 | Leu-718, Thr-790, Met-793 |

| IKBKB (IKKβ) | Flavonoids | -7.5 to -9.2 | Cys-99, Lys-44, Glu-149 |

Based on computational predictions and experimental data from related compounds, a set of core protein targets for 4'-O-Methylvitexin has been proposed. These proteins are central nodes in critical signaling pathways that regulate cellular growth, proliferation, and inflammatory responses.

AKT1, PIK3CA, and EGFR : These proteins are central components of the PI3K/AKT/mTOR pathway, which is a crucial regulator of cell survival and proliferation. springermedizin.deresearchgate.net The epidermal growth factor receptor (EGFR) is an upstream activator, while PIK3CA and AKT1 are key kinases within the cascade. researchgate.netnih.gov Aberrant activation of this pathway is common in various diseases, and its components are significant therapeutic targets. springermedizin.deamegroups.org

MAPK3, MAP2K1, and MAPK14 : These kinases belong to the mitogen-activated protein kinase (MAPK) signaling cascade. creative-diagnostics.com This pathway transduces signals from the cell surface to the nucleus to control processes like cell differentiation, proliferation, and stress responses. creative-diagnostics.comresearchgate.net

IKBKB : IκB kinase beta (IKBKB) is a pivotal enzyme in the NF-κB signaling pathway. nih.gov It phosphorylates the inhibitor of NF-κB, leading to the activation of this pro-inflammatory transcription factor. nih.gov

SRC, IGF1R, and MET : These are all tyrosine kinases that act as important upstream regulators of multiple signaling pathways, including the PI3K/AKT and MAPK cascades.

Table 2: Core Protein Targets and Their Functions

| Protein Target | Protein Family/Class | Primary Cellular Function |

|---|---|---|

| AKT1 | Serine/Threonine Kinase | Regulates cell survival, proliferation, and metabolism. springermedizin.de |

| MAPK3 (ERK1) | Serine/Threonine Kinase | Mediates cell proliferation, differentiation, and migration. researchgate.net |

| PIK3CA | Lipid Kinase | Generates second messengers to activate AKT signaling. amegroups.org |

| EGFR | Receptor Tyrosine Kinase | Initiates multiple signaling pathways upon ligand binding. researchgate.netnih.gov |

| MAP2K1 (MEK1) | Dual-Specificity Kinase | Activates MAPK3/1 (ERK1/2) through phosphorylation. |

| SRC | Non-Receptor Tyrosine Kinase | Regulates cell growth, adhesion, and migration. |

| IGF1R | Receptor Tyrosine Kinase | Mediates effects of insulin-like growth factor 1 (IGF-1). |

| IKBKB (IKKβ) | Serine/Threonine Kinase | Key activator of the NF-κB signaling pathway. nih.gov |

| MET | Receptor Tyrosine Kinase | Regulates cell growth, motility, and invasion. |

| MAPK14 (p38α) | Serine/Threonine Kinase | Responds to stress stimuli and cytokines. researchgate.net |

Molecular Docking Studies with Predicted Targets

Interplay with Key Intracellular Signaling Pathways

The interaction of 4'-O-Methylvitexin with its core protein targets leads to the modulation of major intracellular signaling pathways. Its effects are most notably predicted in the NF-κB and MAPK signaling cascades, which are master regulators of inflammation and cellular stress responses.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. scielo.br Studies on the parent compound vitexin have shown that it can significantly inhibit NF-κB signaling. nih.govresearchgate.net The mechanism is believed to involve the direct inhibition of the IκB kinase (IKK) complex, specifically IKBKB. nih.gov By inhibiting IKK, vitexin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes, such as cytokines and chemokines. scielo.br It is highly probable that 4'-O-Methylvitexin shares this ability to modulate the NF-κB pathway, making it a compound of interest for its potential anti-inflammatory properties.

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of three major kinase cascades (ERK, JNK, and p38) that respond to various extracellular stimuli to regulate a wide array of cellular functions. creative-diagnostics.com Research indicates that vitexin can modulate these pathways, particularly the c-Jun N-terminal kinase (JNK) pathway, which is strongly activated by stress signals and inflammatory cytokines. phytopharmajournal.comresearchgate.net The JNK signaling cascade involves a three-tiered module of kinases: a MAP3K (e.g., ASK1), a MAP2K (e.g., MKK4/7), and the JNK itself. researchgate.netnih.gov By interfering with one or more of these upstream kinases, vitexin and its derivatives may suppress the activation of JNK. nih.gov This inhibition can prevent the phosphorylation of downstream transcription factors like c-Jun, which in turn modulates gene expression related to apoptosis and inflammation. nih.gov

Nrf2/HO-1 Axis Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway is a primary cellular defense mechanism against oxidative stress. Evidence strongly suggests that the protective effects of vitexin and its analogues are significantly mediated through the activation of this axis.

Under conditions of oxidative stress, vitexin has been shown to activate Nrf2, a transcription factor that regulates the expression of antioxidant proteins. plos.org Normally, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com Vitexin is thought to interfere with the Keap1-Nrf2 interaction, possibly by inhibiting the ubiquitination-mediated degradation of Nrf2. nih.gov This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. mdpi.comtandfonline.com

A crucial downstream target of Nrf2 is HO-1, an enzyme that plays a critical role in cellular protection against inflammation and oxidative stress. plos.org Studies have consistently demonstrated that treatment with vitexin or isovitexin (B1672635) leads to the upregulation of both Nrf2 and HO-1 expression and activity. plos.orgug.edu.ghchemfaces.com For instance, in a model of acute lung injury, vitexin's ability to reduce inflammation and reactive oxygen species (ROS) was nullified in Nrf2 knockout mice, confirming the pathway's essential role. plos.org Similarly, vitexin was found to protect against chronic kidney disease by activating the NRF2/HO-1 pathway, which in turn increased the expression of GPX4, an enzyme that inhibits lipid peroxidation and ferroptosis. nih.govresearchgate.net Isovitexin has also been shown to upregulate Nrf2 and HO-1 expression, contributing to its protective effects against liver injury. chemfaces.com This activation of the Nrf2/HO-1 axis is a cornerstone of the antioxidant and cytoprotective actions of these flavonoids.

Table 1: Effects of Vitexin and Isovitexin on the Nrf2/HO-1 Pathway

| Compound | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Vitexin | Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) in mice | Attenuated inflammation and oxidative stress by activating Nrf2 and increasing HO-1 activity. Effects were abolished in Nrf2 knockout mice. | plos.org |

| Vitexin | Chronic Kidney Disease (CKD) model | Protected renal tubular epithelial cells from ferroptosis by activating the KEAP1/NRF2/HO-1 pathway. | nih.gov |

| Vitexin | Hydrogen peroxide-induced oxidative stress in melanocytes | Protected cells from oxidative stress by activating the MAPK-Nrf2/ARE signaling pathway, upregulating HO-1 and SOD. | tandfonline.com |

| Isovitexin | LPS/D-Gal-induced liver injury in mice | Attenuated liver injury by upregulating the expression of Nrf2 and HO-1. | chemfaces.com |

PI3K-Akt Signaling Pathway Interactions

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. The modulation of this pathway is another significant mechanism through which vitexin and isovitexin exert their therapeutic effects.

Studies have shown that vitexin can enhance the phosphorylation of both PI3K and Akt. ug.edu.ghnih.gov In models of Parkinson's disease, vitexin protected dopaminergic neurons from toxicity by activating the PI3K/Akt pathway. nih.govnih.gov This activation led to a downstream increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax and caspase-3 activity. nih.govnih.gov The protective effects of vitexin were blocked by a PI3K inhibitor (LY294002), confirming the pathway's involvement. nih.govnih.gov

Similarly, isovitexin has been demonstrated to modulate PI3K/Akt signaling. In colon cancer cells, isovitexin was found to inhibit cell proliferation and induce apoptosis by decreasing the phosphorylation of PI3K, Akt, and the mammalian target of rapamycin (B549165) (mTOR), a downstream effector of the pathway. mdpi.comscholaris.ca Conversely, in a model of acute liver injury, isovitexin was shown to protect the liver by increasing the expression of PI3K and the phosphorylation of Akt and mTOR, while targeting and reducing the expression of the pathway's inhibitor, PTEN. nih.gov These findings indicate that the interaction of these flavonoids with the PI3K/Akt pathway is context-dependent, leading to pro-survival or pro-apoptotic outcomes depending on the cell type and pathological condition. ug.edu.ghmdpi.com

Enzymatic Targets and Inhibitory Actions (e.g., iNOS, COX-2)

Inflammation is a key pathological feature in many diseases, and its progression is often driven by pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Vitexin and isovitexin have demonstrated significant anti-inflammatory activity by inhibiting these enzymatic targets.

In various inflammatory models, vitexin has been shown to downregulate the expression of both iNOS and COX-2. nih.gov This inhibition reduces the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of the inflammatory response. mdpi.com The mechanism often involves the suppression of upstream signaling pathways that control the transcription of these enzymes, such as Nuclear Factor-kappa B (NF-κB). nih.gov

Isovitexin also exhibits potent inhibitory effects on these enzymes. In macrophages stimulated with lipopolysaccharide (LPS), isovitexin treatment reduced the expression of iNOS and COX-2, thereby decreasing the secretion of pro-inflammatory cytokines. chemfaces.com One study reported that vitexin showed moderate inhibitory activity, with a preference for COX-2 over COX-1, interacting with the enzyme's catalytic site. researchgate.net While no direct studies on 4'-O-Methylvitexin's activity against these specific enzymes were found, the consistent findings for vitexin and isovitexin suggest that this is a likely mechanism of action for the compound class. chemfaces.commedchemexpress.commedchemexpress.cnnih.gov

Regulation of Gene Expression and Protein Activities

The biological effects of 4'-O-Methylvitexin and its analogues are fundamentally rooted in their ability to regulate gene expression and the activity of proteins. This regulation occurs at multiple levels, from the transcription of DNA to post-translational modifications of proteins.

Transcriptional Regulation: As discussed, vitexin and isovitexin modulate transcription factors like Nrf2 and NF-κB. plos.orgchemfaces.comnih.gov By activating Nrf2, they initiate the transcription of a suite of antioxidant and cytoprotective genes, including HMOX1 (encoding HO-1), NQO1, and genes for glutathione (B108866) synthesis. plos.orgfrontiersin.org Conversely, by inhibiting the NF-κB pathway, they suppress the transcription of pro-inflammatory genes such as NOS2 (encoding iNOS), PTGS2 (encoding COX-2), and various interleukins and cytokines. chemfaces.comnih.gov This dual regulation allows for a coordinated response that dampens inflammation and bolsters cellular defenses.

Post-Translational Modification: The activity of many proteins is controlled by post-translational modifications, with phosphorylation being a key mechanism. lumsa.it The interaction of vitexin and isovitexin with the PI3K/Akt pathway is a prime example of this regulation. ug.edu.ghnih.gov They influence the phosphorylation status of Akt and its downstream targets like mTOR and the Bcl-2 family of proteins, thereby controlling the switch between cell survival and apoptosis. mdpi.comscholaris.canih.gov Furthermore, vitexin has been shown to inhibit the ubiquitination of Nrf2, preventing its degradation and increasing its protein stability and activity. nih.gov These modifications are rapid and reversible control mechanisms that are central to cellular signaling. lumsa.itlibretexts.org

Influence on Cellular Metabolic Processes (e.g., PKM2/PKM1 ratio)

Cancer cells often exhibit altered glucose metabolism, characterized by high rates of glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. frontiersin.org A key regulator of this metabolic shift is the enzyme pyruvate (B1213749) kinase M2 (PKM2). frontiersin.org In cancer cells, there is often a switch from the highly active tetrameric PKM1 isoform to the less active dimeric PKM2 isoform. frontiersin.orgresearchgate.net This shift slows the final step of glycolysis, causing glycolytic intermediates to accumulate and be shunted into biosynthetic pathways that support rapid cell proliferation. nih.gov Therefore, the PKM1/PKM2 ratio is a critical factor in cancer metabolism. nih.govnih.gov

While direct evidence for 4'-O-Methylvitexin is lacking, studies on related flavonoids suggest they can modulate this metabolic pathway. Apigenin, the aglycone of vitexin, has been shown to block glycolysis by regulating PKM2 activity and expression. vu.edu.au It is considered a potential allosteric inhibitor of PKM2 and can help maintain a low PKM2/PKM1 ratio by inhibiting the β-catenin/c-Myc/PTBP1 pathway. vu.edu.au Other flavonoids like shikonin (B1681659) and naringin (B1676962) have also been identified as inhibitors of PKM2. nih.govfrontiersin.orgmdpi.com These findings suggest that flavonoids as a class, potentially including 4'-O-Methylvitexin, may exert anticancer effects by targeting the metabolic reprogramming of tumor cells and influencing the PKM2/PKM1 balance.

Table 2: Influence of Related Flavonoids on Pyruvate Kinase M2 (PKM2)

| Compound | Effect on PKM2 | Implication | Reference(s) |

|---|---|---|---|

| Apigenin | Inhibits PKM2 expression and activity; maintains a low PKM2/PKM1 ratio. | Blocks cellular glycolysis, potential anti-cancer effect. | nih.govvu.edu.au |

| Shikonin | Selectively inhibits PKM2 isoform. | Anticancer activity. | nih.govijbs.com |

| Naringin | Inhibits PKM2 expression. | Inhibits the Warburg phenotype in melanoma cells. | mdpi.com |

Role in Oxidative Stress Response Pathways at the Molecular Level

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. numberanalytics.com It can lead to damage of lipids, proteins, and DNA, contributing to numerous pathologies. mdpi.comnih.gov The molecular mechanisms of 4'-O-Methylvitexin and its parent compounds are deeply intertwined with the cellular oxidative stress response.

The primary mechanism is the activation of the Nrf2 signaling pathway, as detailed in section 7.2.3. mdpi.com This activation leads to a coordinated upregulation of a wide array of antioxidant enzymes. tandfonline.comnih.gov These include:

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. plos.orgfrontiersin.org

NAD(P)H: Quinone Oxidoreductase-1 (NQO-1): A detoxifying enzyme that protects against ROS-induced cell damage. nih.govfrontiersin.org

Superoxide (B77818) Dismutase (SOD): Converts the highly reactive superoxide radical into hydrogen peroxide. tandfonline.com

Catalase and Glutathione Peroxidase (GPx): Enzymes that neutralize hydrogen peroxide, converting it to water. nih.gov

Beyond enzymatic defenses, vitexin has been shown to directly scavenge intracellular ROS and reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov This multi-pronged approach—both directly neutralizing existing ROS and upregulating the machinery for future defense—demonstrates a robust role in managing cellular oxidative stress at the molecular level. imrpress.com

Structure Activity Relationship Sar Studies of 4 O Methylvitexin and Its Derivatives

Influence of O-Methylation on Biological Activity Profiles

While direct studies specifically detailing the SAR of 4'-O-Methylvitexin are limited in the provided search results, general trends in flavonoid methylation suggest potential impacts. For instance, methylation of phenolic hydroxyl groups can reduce their ability to act as antioxidants by limiting their capacity to donate hydrogen atoms mdpi.com. However, methylation can also enhance lipophilicity, potentially improving cell membrane permeability and thus cellular uptake. The specific position of methylation is also critical; for example, methoxylation generally decreases polarity mdpi.com. Therefore, the presence of a methyl group at the 4'-O position of vitexin (B1683572) (forming 4'-O-Methylvitexin) would likely alter its interaction with biological targets compared to its non-methylated counterpart, vitexin, by modifying its electronic distribution, hydrogen bonding capabilities, and lipophilicity.

Impact of Glycosylation Patterns on Pharmacological Effects (e.g., C-glycosylation vs. O-glycosylation)

Flavonoids exist naturally as aglycones or glycosides, where sugar moieties are attached via either C-glycosidic or O-glycosidic bonds. Vitexin and isovitexin (B1672635) are C-glycosylated flavonoids, meaning the glucose unit is directly attached to the flavonoid backbone via a carbon-carbon bond nih.govwikipedia.orgwikipedia.orgfoodb.canih.govphytohub.euchemspider.com. Apigenin (B1666066) is the aglycone of both vitexin and isovitexin wikipedia.orgdrugbank.commedkoo.comnih.govchemspider.com.

C-glycosylation confers greater stability to the flavonoid structure compared to O-glycosylation, as the C-C bond is more resistant to acidic, alkaline, and enzymatic hydrolysis mdpi.comnih.govresearchgate.netbohrium.com. This enhanced stability can lead to improved bioavailability and sustained activity mdpi.commdpi.combohrium.comijper.orgresearchgate.net. While glycosylation often reduces the potency of certain activities, such as radical scavenging, it can enhance others, including antiviral and anti-inflammatory effects nih.govijper.orgresearchgate.netnih.govscienceopen.com. Specifically, C-glycosides like vitexin and isovitexin have been reported to exhibit diversified biological activities due to their structural stability nih.govbohrium.com. For example, studies suggest C-glycosides may possess higher antioxidant and anti-diabetic potential than their O-glycosylated counterparts or aglycones in some contexts bohrium.com.

4'-O-Methylvitexin, being a derivative of vitexin, retains the C-glycosidic linkage. Therefore, it is expected to benefit from the inherent stability associated with C-glycosylation, while the addition of the methyl group at the 4'-hydroxyl position would further modulate its properties, potentially influencing its interaction with biological targets differently than the parent vitexin.

Effects of Acyl Substituents on Derivative Activity (e.g., 2''-O-acetyl-7-O-methylvitexin)

Acylation involves the addition of an acyl group (e.g., acetyl) to a hydroxyl group. This modification can significantly alter the lipophilicity and biological activity of flavonoids. For instance, studies on the enzymatic acylation of isoorientin (B1672268) and isovitexin with fatty acids showed that introducing an acyl group improved their lipophilicity but reduced their antiradical activity researchgate.net.

Comparative Analysis with Parent Compounds (e.g., Vitexin, Isovitexin, Apigenin)

A comparative analysis of vitexin, isovitexin, and apigenin reveals differences in their biological activities primarily attributed to their glycosylation patterns and the position of the sugar moiety. Apigenin, the aglycone, generally exhibits potent biological activities but suffers from poor solubility and bioavailability wikipedia.orgdrugbank.commedkoo.comnih.govchemspider.com. Vitexin (apigenin-8-C-glucoside) and isovitexin (apigenin-6-C-glucoside) are C-glycosides that demonstrate improved stability and bioavailability compared to apigenin nih.govwikipedia.orgwikipedia.orgfoodb.canih.govphytohub.euchemspider.com.

Studies comparing vitexin and isovitexin suggest that while both possess similar pharmacological effects, subtle differences may exist due to the positional isomerism of the C-glycosidic bond nih.govsci-hub.se. For example, some research indicates that C-glycosides can show more diversified biological activities than O-glycosides due to their structural stability nih.govbohrium.com.

Future Directions and Research Gaps in 4 O Methylvitexin Studies

Exploration of Novel and Underexplored Plant Sources

While related flavonoids are found in various plants, systematic screening for the presence and quantification of 4'-O-Methylvitexin in a broader range of plant species, particularly those traditionally used for medicinal purposes, is needed. Identifying new botanical sources could provide more accessible and sustainable natural sources for its isolation and study.

Advanced Biosynthetic Engineering for Optimized Production

Current methods for obtaining specific flavonoid derivatives often rely on extraction from natural sources or complex chemical synthesis. Research into metabolic engineering of plants or microbial systems could offer more efficient and scalable production routes for 4'-O-Methylvitexin, potentially leading to higher yields and purer compounds for research and development.

Development of More Specific and Mechanistic Preclinical Models

While general antioxidant and anti-inflammatory activities are known for Vitexin (B1683572), the specific pharmacological profile of 4'-O-Methylvitexin requires detailed investigation. Developing and utilizing preclinical models that are specifically tailored to evaluate its unique mechanisms of action, such as targeted assays for specific enzyme inhibition or pathway modulation, is crucial. This would help elucidate its precise therapeutic potential beyond broad-spectrum activities.

Elucidation of Additional Molecular Targets and Complex Pathways

Understanding how 4'-O-Methylvitexin interacts with cellular components and influences complex biological pathways is a significant research gap. Investigating its potential interactions with specific receptors, enzymes, and signaling cascades beyond those known for Vitexin could reveal novel therapeutic applications and a deeper understanding of its biological role.

Comprehensive Structure-Activity Profiling of Newly Synthesized Derivatives

Should 4'-O-Methylvitexin prove to have promising bioactivities, synthesizing and characterizing novel derivatives could lead to compounds with enhanced efficacy, bioavailability, or specificity. A systematic structure-activity relationship (SAR) study would be invaluable in identifying key structural features responsible for its biological effects, guiding the development of more potent and targeted therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。